6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide
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Overview
Description
6-fluoro-N-phenylbicyclo[411]octane-1-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the fluorination of a bicyclo[4.1.1]octane derivative, followed by the introduction of the phenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
- 2-azabicyclo[3.2.1]octane
Uniqueness
6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide is unique due to its specific bicyclic structure and the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H18FNO |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide |
InChI |
InChI=1S/C15H18FNO/c16-15-9-5-4-8-14(10-15,11-15)13(18)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18) |
InChI Key |
DVPDWVLDTLQHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC(C1)(C2)C(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
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